molecular formula C10H12O2 B15299567 3-Norbornan-1-ylprop-2-ynoic acid

3-Norbornan-1-ylprop-2-ynoic acid

Cat. No.: B15299567
M. Wt: 164.20 g/mol
InChI Key: AEDXWTMHXZMQNK-UHFFFAOYSA-N
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Description

3-Norbornan-1-ylprop-2-ynoic acid is a synthetic organic compound characterized by its unique structure, which includes a norbornane ring system attached to a prop-2-ynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Norbornan-1-ylprop-2-ynoic acid typically involves the following steps:

  • Norbornane Derivative Preparation: The starting material is often a norbornane derivative, which undergoes functionalization to introduce the prop-2-ynoic acid group.

  • Alkyne Formation:

  • Carboxylic Acid Formation: The final step involves the conversion of the alkyne group to a carboxylic acid (-COOH) using oxidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Norbornan-1-ylprop-2-ynoic acid can undergo various chemical reactions, including:

  • Oxidation: The alkyne group can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

  • Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Reagents such as thionyl chloride (SOCl₂) and acyl chlorides are often used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Esters, amides, and other carboxylic acid derivatives.

Scientific Research Applications

3-Norbornan-1-ylprop-2-ynoic acid has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Norbornan-1-ylprop-2-ynoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

3-Norbornan-1-ylprop-2-ynoic acid is unique due to its norbornane ring system and the presence of the alkyne and carboxylic acid groups. Similar compounds include:

  • Norbornene-1-carboxylic acid: Lacks the alkyne group.

  • Prop-2-ynoic acid derivatives: Do not contain the norbornane ring system.

  • Other bicyclic carboxylic acids: May have different ring structures and functional groups.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-(1-bicyclo[2.2.1]heptanyl)prop-2-ynoic acid

InChI

InChI=1S/C10H12O2/c11-9(12)3-6-10-4-1-8(7-10)2-5-10/h8H,1-2,4-5,7H2,(H,11,12)

InChI Key

AEDXWTMHXZMQNK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2)C#CC(=O)O

Origin of Product

United States

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